molecular formula C8H14N2O2S B2490128 N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide CAS No. 1380656-56-3

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide

Cat. No.: B2490128
CAS No.: 1380656-56-3
M. Wt: 202.27
InChI Key: IJHQPIWMCKRZMA-UHFFFAOYSA-N
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Description

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyano group attached to an oxetane ring, along with a sulfinamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the oxetane ring. One common method involves the reaction of a suitable precursor with a cyano group to form the oxetane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Various substituted oxetane derivatives

Scientific Research Applications

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and sulfinamide groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfonamide
  • N-(3-cyanooxetan-3-yl)-2-methylpropane-2-thioamide
  • N-(3-cyanooxetan-3-yl)-2-methylpropane-2-carbamide

Uniqueness

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of a cyano group, an oxetane ring, and a sulfinamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-7(2,3)13(11)10-8(4-9)5-12-6-8/h10H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHQPIWMCKRZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1(COC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a yellow solution of 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (1 g, 5.71 mmol) in CH2Cl2 (20 ml) in a 100 round-bottomed flask was added titanium tetraethoxide (0.651 g, 2.85 mmol) and the reaction mixture stirred for 10 min. TMSCN (1.530 ml, 11.41 mmol) was then added, and the resulting reaction mixture stirred at r.t. for overnight. The reaction mixture was poured into saturated brine solution, and then the suspension was filtered through a pad of Celite. The organic layer was separated, and the aqueous layer extracted with ethyl acetate (3×25 ml). The combined organic solution was washed with saturated brine solution, dried over Na2SO4, filtered and concentrated. The crude product was purified over neutral alumina column using 4% methanol in dichloromethane as eluent. Desired fractions were collected and concentrated to give the titled product as colorless oil (0.9 g, 78%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
titanium tetraethoxide
Quantity
0.651 g
Type
catalyst
Reaction Step One
Name
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

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